![molecular formula C14H11BrFN5O2S B14966913 N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14966913.png)
N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that features a combination of halogenated aromatic rings and purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the halogenation of an aromatic ring, followed by the introduction of a purine derivative through nucleophilic substitution. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group in the purine ring.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
- N-(4-bromo-2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
Uniqueness
The unique combination of halogen atoms and the purine derivative in N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11BrFN5O2S |
|---|---|
Peso molecular |
412.24 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11BrFN5O2S/c1-21-12-11(13(23)18-6-17-12)20-14(21)24-5-10(22)19-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3,(H,19,22)(H,17,18,23) |
Clave InChI |
ONULIJKIOVFEGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14966830.png)
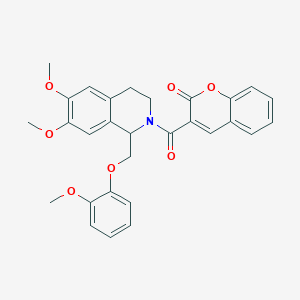
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
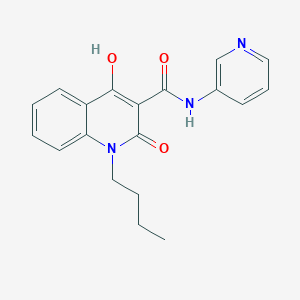

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
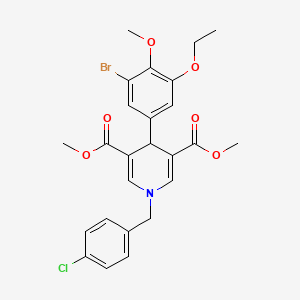
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966878.png)
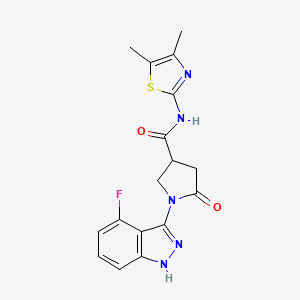
![3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B14966894.png)
![1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide](/img/structure/B14966903.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966909.png)
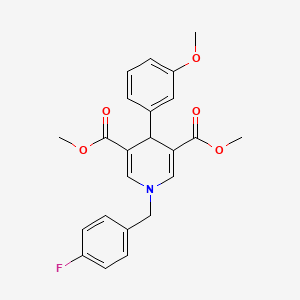
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)
